7-O-methylepimedonin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-methylepimedonin G involves the prenylation of 2-phenoxychromone. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that the compound can be isolated from the plant Epimedium brevicornum .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its natural origin. The compound is typically extracted from the plant Epimedium brevicornum using various solvent extraction techniques .
Chemical Reactions Analysis
Types of Reactions
7-O-methylepimedonin G undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
7-O-methylepimedonin G has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-O-methylepimedonin G involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress . The specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-O-methylepimedonin G include other prenylated flavonoids such as:
- Epimedonin A
- Epimedonin B
- Icariin
Uniqueness
This compound is unique due to its specific prenylation pattern and its isolation from Epimedium brevicornum . This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H20O6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-12(2)4-9-15-18(25-3)10-16(23)20-17(24)11-19(27-21(15)20)26-14-7-5-13(22)6-8-14/h4-8,10-11,22-23H,9H2,1-3H3 |
InChI Key |
OBAJDLSUDKAJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.